4-Acetoxymethylindole
Description
Electronic Effects and Nucleophilic Substitution
The 4-acetoxy group exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophilic substitution to the 5- and 7-positions. This regioselectivity is exploited in Friedel-Crafts alkylations and Vilsmeier-Haack formylations, enabling targeted functionalization. For example, acetylation of 4-hydroxyindole under inert conditions (DCM, pyridine, 0–25°C) yields 4-acetoxyindole with 99.2% purity, demonstrating the scaffold’s synthetic accessibility.
Table 2: Synthetic Conditions for 4-Acetoxyindole
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane (6 vol) | Enhances reagent solubility |
| Base | Pyridine (1.2 eq) | Neutralizes acetic acid byproduct |
| Acylating Agent | Acetic anhydride (1.1 eq) | Ensures complete acetylation |
| Temperature | 0–5°C (addition), 20–25°C (stirring) | Minimizes side reactions |
Functional Group Interconversion
The acetoxy group serves as a versatile handle for further derivatization:
- Hydrolysis : Under basic conditions, the acetoxy group is cleaved to regenerate 4-hydroxyindole, a precursor for sulfonation or phosphorylation.
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings at the 5- or 7-positions introduce aryl or heteroaryl groups, expanding molecular diversity.
Solid-State Properties
4-Acetoxyindole crystallizes in an orthorhombic lattice (melting point: 100–102°C), with solubility profiles favoring chloroform and DMSO. These properties facilitate its use in high-throughput screening and crystallography-based drug design.
Equation 1: Acetylation of 4-Hydroxyindole
$$
\text{4-Hydroxyindole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine, DCM}} \text{4-Acetoxyindole} + \text{CH}_3\text{COOH} \quad
$$
The positional reactivity of 4-substituted indoles contrasts sharply with 5- or 6-substituted analogs. For instance, 7-methoxyindole exhibits synergistic AhR activation when co-administered with 4-methylindole, highlighting the interplay between substituent position and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1H-indol-4-ylmethyl acetate |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-7-9-3-2-4-11-10(9)5-6-12-11/h2-6,12H,7H2,1H3 |
InChI Key |
VOFVIRFXBHCJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
4-Acetoxymethylindole and its derivatives have been investigated for their biological properties, which include:
- Antimicrobial Activity : Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance, studies on related indole compounds have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to inhibit these pathogens suggests potential applications in developing new antibiotics.
- Anticancer Properties : Certain indole derivatives have shown promise in cancer therapy. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.
- Neuroprotective Effects : Indoles are also being explored for their neuroprotective capabilities. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Drug Development : Given its biological activities, there is ongoing research into formulating new drugs based on this compound. Its ability to target specific cancer cells makes it a candidate for further investigation in oncology .
- Agricultural Applications : Some studies suggest that indole derivatives can act as natural pesticides or herbicides due to their biological activity against plant pathogens . This could lead to environmentally friendly agricultural practices.
- Material Science : The unique properties of indoles may also find applications in the development of novel materials, such as organic semiconductors or sensors, due to their electronic properties .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound and its derivatives:
- Antimicrobial Evaluation : A study evaluated various indole derivatives against common bacterial strains, revealing that certain compounds exhibited zones of inhibition comparable to standard antibiotics like penicillin .
- Cancer Cell Line Studies : Research focused on the effects of indole derivatives on HT29 colorectal cancer cells showed that they could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .
- Neuroprotective Mechanisms : Investigations into the neuroprotective effects of indoles have shown promising results in models of neurodegeneration, suggesting mechanisms that involve modulation of oxidative stress pathways .
Comparison with Similar Compounds
Key Features of 4-Acetoxymethylindole (Inferred):
- Molecular Formula: Likely C₁₁H₁₁NO₂ (assuming substitution at the 4-position).
- Functional Groups : Acetoxymethyl group enhances lipophilicity compared to hydroxyl or methoxy substituents.
- Applications: Potential use in drug synthesis (e.g., as intermediates for serotonin analogs or kinase inhibitors) and analytical standards .
Comparison with Similar Indole Derivatives
The following table summarizes critical data for this compound and related compounds, emphasizing structural, physicochemical, and functional differences.
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Applications | Hazard Class |
|---|---|---|---|---|---|---|---|
| This compound | N/A | C₁₁H₁₁NO₂* | ~193.21* | -CH₂OAc | N/A | Pharmaceutical intermediates | Likely Irritant |
| 4-Acetoxyindole | 5585-96-6 | C₁₀H₉NO₂ | 175.18 | -OAc | N/A | HPLC standards, HIV-attachment inhibitors | Xi (Irritant) |
| 4-Methoxyindole | 4837-90-5 | C₉H₉NO | 147.17 | -OCH₃ | 69–70 | Synthesis of alpha-ethyltryptamines | Xi (Irritant) |
| 4-Methoxymethylindole | N/A | C₁₁H₁₃NO | 175.23 | -CH₂OCH₃ | N/A | Material science, polymer precursors | N/A |
| 4-Chloroindole | 25235-85-2 | C₈H₆ClN | 151.59 | -Cl | N/A | Agrochemical intermediates | Corrosive |
| 4-Cyanoindole | 1074-09-1 | C₉H₆N₂ | 142.16 | -CN | N/A | Fluorescent probes, kinase inhibitors | Toxic |
*Inferred values based on structural analogs.
Structural and Reactivity Differences
- Substituent Effects: Electron-Withdrawing Groups: The acetoxymethyl group (-CH₂OAc) combines steric bulk with moderate electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions. This contrasts with electron-donating groups like methoxy (-OCH₃), which enhance ring activation .
- Synthetic Accessibility: 4-Methoxyindole is synthesized via NaH-mediated alkylation in DMF , while 4-Acetoxyindole derivatives may involve acetylation of 4-hydroxyindole precursors . Chloro and cyano derivatives typically require halogenation or cyanation reagents, which pose safety challenges .
Q & A
Q. What are the validated synthetic routes for 4-Acetoxymethylindole, and how can researchers confirm the novelty of their synthesis?
To validate synthetic routes, cross-reference existing methods using databases like SciFinder or Reaxys to verify if the compound or its intermediates are previously reported . Novelty is confirmed by comparing spectral data (e.g., H/C NMR, HRMS) with literature values. If discrepancies arise, conduct purity assessments (HPLC) and crystallographic studies to rule out polymorphic variations .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR spectroscopy for structural elucidation (e.g., acetoxy methyl proton signals at δ 2.1–2.3 ppm).
- Mass spectrometry (HRMS) to confirm molecular weight.
- Chromatography (HPLC/UPLC) for purity assessment.
Ensure reproducibility by calibrating instruments with standards and reporting solvent systems, temperatures, and sample preparation details .
Q. How should researchers conduct a rigorous literature review on this compound?
- Use PubMed, SciFinder, and Web of Science with keywords like "this compound derivatives" or "indole acetoxylation mechanisms."
- Prioritize primary sources (peer-reviewed journals) over review articles.
- Critically evaluate methodologies: compare reaction yields, solvent systems, and catalyst efficiency across studies to identify knowledge gaps .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
- Controlled variables : Fix temperature, solvent, and substrate concentration while altering catalysts (e.g., transition metals vs. organocatalysts).
- Metrics : Monitor reaction progress via TLC/GC-MS and quantify yields.
- Statistical validation : Use ANOVA to assess catalytic efficiency differences and error bars to evaluate reproducibility .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Comparative analysis : Replicate conflicting studies using identical protocols (e.g., cell lines, assay conditions).
- Dose-response curves : Test derivatives across a wider concentration range to identify non-linear effects.
- Error assessment : Check for batch-to-batch variability in compound purity or assay reagents .
Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?
Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?
Q. How should researchers address low yields in the acetylation of 4-hydroxymethylindole to synthesize this compound?
Q. What methodologies validate the selective functionalization of this compound without indole ring degradation?
Q. How can researchers ensure reproducibility of pharmacological data for this compound analogs?
- Standardized protocols : Publish detailed synthetic procedures, including purification steps (e.g., column chromatography gradients).
- Data transparency : Share raw spectral files and statistical codes.
- Cross-lab validation : Collaborate with independent labs to replicate key findings .
Methodological Notes
- Data presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for figures: avoid overcrowding schemes and prioritize clarity .
- Ethical compliance : Document chemical safety data (toxicity, disposal) per institutional guidelines .
- Statistical rigor : Use tools like GraphPad Prism for error bars (SD/SEM) and p-value calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
